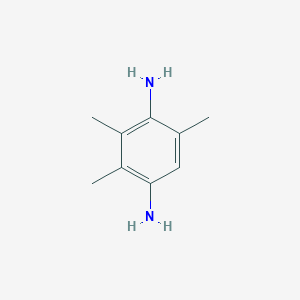

2,3,5-Trimethylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXXUAAJBKDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,5 Trimethylbenzene 1,4 Diamine and Its Structural Analogs

Established Synthetic Routes for Aromatic Diamines

The synthesis of aromatic diamines is a cornerstone of industrial organic chemistry, providing essential building blocks for polymers, dyes, and pharmaceuticals. nih.gov The methodologies employed are diverse, each with specific advantages concerning yield, selectivity, and environmental impact.

Catalytic Hydrogenation of Nitro Precursors

One of the most efficient and widely used methods for preparing aromatic amines is the reduction of the corresponding nitroarenes. nih.govthieme-connect.com This approach, particularly catalytic hydrogenation, has largely replaced older methods like the Bechamp reduction (using metal and acid) to avoid hazardous and toxic by-products. nih.govthieme-connect.com The process typically involves the catalytic transfer of hydrogen to the nitro groups, converting them into amino groups.

The synthesis of 2,3,5-trimethylbenzene-1,4-diamine begins with the corresponding dinitro precursor, 2,3,5-trimethyl-1,4-dinitrobenzene. The reduction of this and other nitrated trimethylbenzenes, such as 2,4-dinitromesitylene (B1265881) (1,3,5-trimethyl-2,4-dinitrobenzene), is a key industrial process. smolecule.com The reaction proceeds through the sequential reduction of the nitro groups, with transient intermediates like nitroso and hydroxylamine (B1172632) derivatives being formed before the final diamine product is achieved. smolecule.com

Catalytic hydrogenation is the dominant method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen gas pressure. smolecule.com For instance, the reduction of 2,4-dinitromesitylene can be achieved with high conversion rates using a 5 wt% Pd/C catalyst. smolecule.com A standard laboratory procedure involves charging a Parr reactor with the dinitro compound and a Pd/C catalyst in a solvent like methanol, then pressurizing it with hydrogen gas at elevated temperatures. smolecule.com Similarly, 2,4,6-trimethylaniline (B148799) (mesitylamine) is synthesized by the catalytic hydrogenation of 2,4,6-trimethyl nitrobenzene (B124822) using a nickel catalyst at temperatures between 90°C and 170°C and pressures of 1.0 to 3.0 MPa. google.com

| Dinitro Precursor | Catalyst System | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitromesitylene | 5 wt% Pd/C, H₂ | 10 bar H₂, 80°C, Methanol | 2,4-Diaminomesitylene | 88-92% | smolecule.com |

| 2,4,6-Trinitromesitylene | 1% Pd/Sibunit, H₂ | Optimized conditions | 2,4,6-Triaminomesitylene | 97% | |

| 2,4,6-Trimethyl Nitrobenzene | Ni Catalyst, H₂ | 90-170°C, 1.0-3.0 MPa | 2,4,6-Trimethylaniline | Not specified | google.com |

| 2-Bromo-4,6-dinitromesitylene | 5% Pd/C, H₂ | 100°C, 500 psig, Ethyl Alcohol | 2-Bromo-4,6-diaminomesitylene | Not specified | google.com |

Hydrazine (B178648) hydrate (B1144303) serves as a powerful and convenient alternative to gaseous hydrogen for the reduction of nitroarenes. nih.govthieme-connect.com As an indirect hydrogen source, it is considered safer to handle than highly flammable hydrogen gas. nih.govthieme-connect.comgoogle.com The reduction process using hydrazine hydrate, often catalyzed by metals, typically produces nitrogen gas and water as by-products, aligning with green chemistry principles. google.comrsc.org

This method has been successfully applied to a wide variety of halogenated nitroarenes, where selective reduction of the nitro group without dehalogenation is a significant challenge. nih.govthieme-connect.comorganic-chemistry.org The reaction conditions can be tuned to control selectivity; for example, using Pd/C with hydrazine hydrate under open reflux heating allows for selective nitro reduction, while conducting the reaction in a sealed vessel under pressure can lead to the reduction of both the nitro group and the halogen. thieme-connect.com Iron-based catalysts, such as iron oxide hydroxide, have also been used with polymer-supported hydrazine hydrate for an environmentally benign preparation of aromatic amines. rsc.org A metal-free reduction of 2,4,6-trinitro-1,3,5-trimethylbenzene to the corresponding triamine has also been achieved using hydrazine hydrate. google.com

| Nitroarene Substrate | Catalyst/System | Reducing Agent | Key Finding | Reference |

|---|---|---|---|---|

| Halogenated Nitroarenes | Pd/C | Hydrazine Hydrate | Highly selective reduction to anilines; selectivity controlled by heating method (reflux vs. microwave). thieme-connect.comorganic-chemistry.org | nih.govthieme-connect.comorganic-chemistry.org |

| Nitrobenzene | None | Hydrazine Hydrate | Reduction to aniline (B41778) achieved at 150°C under 2.0 MPa nitrogen pressure. researchgate.net | researchgate.net |

| Aromatic Nitro Compounds | Iron Oxide Hydroxide | Polymer-supported Hydrazine Hydrate | Environmentally benign method with excellent yields. rsc.org | rsc.org |

| 1,3,5-Trimethyl-2,4,6-trinitrobenzene | Metal-free | Hydrazine Hydrate | Synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine (B144210). google.com | google.com |

Noble metals are extensively used as catalysts for the reduction of nitroarenes due to their high activity and efficiency. researchgate.netcas.cn Palladium, platinum, gold, and silver are among the most common choices. nih.govresearchgate.netunimi.it Palladium on carbon (Pd/C) is a particularly versatile and widely used catalyst for these transformations. nih.govthieme-connect.com

While highly effective, noble metal catalysts can be expensive and their availability is limited. cas.cn This has driven research into developing catalysts based on more abundant and cost-effective 3d non-noble metals like nickel, cobalt, and iron. unimi.itrsc.org These non-noble metal catalysts have shown promise in accelerating the reduction of nitro compounds. unimi.it For example, a cobalt-based catalyst encapsulated in N-doped carbon (Co@NC) has demonstrated high conversion rates and selectivity for the hydrogenation of various aromatic nitro compounds under mild conditions. rsc.org The mechanism of noble metal catalysis often involves the adsorption of the nitro compound onto the catalyst surface, where the transfer of electrons or hydrogen atoms from a reducing agent like NaBH₄ or H₂ is facilitated. rsc.orgacs.org

Alkylation of Aromatic Diamines

Alkylation of aromatic diamines is a synthetic route used to produce N-substituted derivatives. smolecule.com This process involves introducing alkyl groups onto the nitrogen atoms of the amino functionalities. Such reactions are crucial for modifying the properties of the diamine for specific applications.

Methods for N-alkylation often employ alcohols as alkylating agents in a process known as "borrowing hydrogen," which is considered environmentally benign. organic-chemistry.org Catalysts based on nonprecious metals like cobalt and ruthenium have been developed for the efficient mono-N-alkylation of aromatic amines with primary alcohols. organic-chemistry.org For instance, a well-defined Co(II) complex can catalyze the alkylation of aromatic amines by primary alcohols to yield mono-N-alkylated products in very good yields. organic-chemistry.org Similarly, zinc-catalyzed selective N-alkylation of various amines with alcohols has been reported, demonstrating wide functional group tolerance and applicability to the synthesis of dialkylated amines from diamines. acs.org

Amination Reactions in Amine Synthesis

Direct amination reactions provide another pathway to synthesize aromatic amines by forming a carbon-nitrogen bond. researchgate.net These methods are particularly valuable as they can potentially functionalize unactivated aromatic rings.

Classical approaches often require pre-functionalized starting materials like aryl halides. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a prominent example of this strategy and is a powerful tool in organic synthesis. numberanalytics.com Other transition metals like copper and nickel also catalyze C-N bond formation. organic-chemistry.org For instance, a copper(I)-based system with a prolinamide ligand enables the Ullmann-type cross-coupling of amines with aryl halides in aqueous media. organic-chemistry.org More recent research focuses on the direct C-H amination of arenes, which avoids the need for pre-functionalized substrates and offers a more atom-economical route to anilines. researchgate.net

Precursor Synthesis and Functionalization Pathways

The creation of substituted benzene (B151609) diamines often begins with the strategic functionalization of simpler aromatic precursors. Nitration and bromination are fundamental reactions in this context, allowing for the introduction of nitrogen and halogen functionalities that can be further elaborated to yield the desired diamine products.

Nitration of Trimethylbenzene Isomers

The nitration of trimethylbenzene isomers, such as pseudocumene (1,2,4-trimethylbenzene) and mesitylene (B46885) (1,3,5-trimethylbenzene), is a primary method for introducing nitro groups onto the aromatic ring, which can subsequently be reduced to amino groups. ontosight.aisci-hub.se

The nitration of pseudocumene typically involves the use of a nitrating agent like a mixture of nitric acid and sulfuric acid. ontosight.ai This reaction can yield a mixture of isomers, including 5-nitropseudocumene and 6-nitropseudocumene. sci-hub.se The ratio of these isomers can be influenced by the reaction conditions, particularly the acidity of the medium. sci-hub.se Studies have shown that at lower acidities, the ratio of 5- to 6-nitropseudocumene approaches 9:1, indicating a retention of positional selectivity even in reactions that occur at the encounter rate. sci-hub.se The resulting nitro compounds, such as 1,2,4-trimethyl-5-nitrobenzene, are valuable intermediates in the synthesis of more complex aromatic compounds. ontosight.ai Subsequent reduction of the nitro group, often through catalytic hydrogenation, yields the corresponding amine. sci-hub.se For instance, the mononitration of pseudocumene followed by reduction is a known route to produce pseudocumidine (1-amino-2,4,5-trimethylbenzene). sci-hub.se

Similarly, the nitration of mesitylene can be controlled to produce dinitro derivatives. A patented method describes the dropwise addition of a mixed acid (sulfuric acid and nitric acid) to mesitylene to generate 2,4,6-trimethyl-m-dinitrobenzene. google.comgoogle.com This dinitro compound can then be subjected to hydrogenation reduction using a nickel catalyst to form 2,4,6-trimethyl-m-phenylenediamine with high purity and yield. google.comgoogle.com

Table 1: Nitration Products of Trimethylbenzene Isomers

| Starting Material | Nitrating Agent | Key Products | Subsequent Transformation | Final Product |

| Pseudocumene (1,2,4-trimethylbenzene) | Nitric acid/Sulfuric acid | 5-Nitropseudocumene, 6-Nitropseudocumene | Reduction | Pseudocumidine (1-amino-2,4,5-trimethylbenzene) |

| Mesitylene (1,3,5-trimethylbenzene) | Nitric acid/Sulfuric acid | 2,4,6-trimethyl-m-dinitrobenzene | Hydrogenation Reduction | 2,4,6-trimethyl-m-phenylenediamine |

Bromination of Substituted Benzene Derivatives

Bromination is another key electrophilic aromatic substitution reaction used to functionalize benzene derivatives, which can serve as precursors to diamines. edu.krdmsu.edukhanacademy.org This reaction typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), when reacting with benzene. edu.krdkhanacademy.org The bromine atom substitutes a hydrogen atom on the benzene ring. edu.krd

For the synthesis of substituted diamines, a bromo-substituted precursor can be further functionalized. For example, a patented method for synthesizing 4-bromo-o-phenylenediamine involves the reaction of o-phenylenediamine (B120857) with a brominating reagent in acetic acid and acetic anhydride (B1165640) to yield 4-bromo-o-phenyl diacetyl amide. google.com This intermediate is then hydrolyzed to produce the final product. google.com Notably, this process utilizes sodium bromide and hydrogen peroxide as the brominating agent, offering a safer and more environmentally friendly alternative to liquid bromine. google.com

The position of the bromo substituent is directed by the existing groups on the benzene ring. For instance, to synthesize para-bromobenzenesulfonic acid, the bromination step must precede the sulfonation because the bromo group is an ortho-para director. edu.krd

Green Chemistry Approaches in Amine Synthesis

The growing emphasis on sustainable development has spurred research into greener synthetic routes for amines, focusing on the use of renewable resources and more environmentally benign catalytic processes. rsc.orgnih.gov

Catalytic Amination of Biomass-Derived Oxygenates

A significant area of green chemistry research is the catalytic amination of oxygenates derived from biomass. tu-darmstadt.deresearchgate.net Biomass, with its substantial reserves and renewability, offers a sustainable alternative to fossil fuels for producing nitrogenous chemicals. rsc.org Molecules derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF), furfural, and levulinic acid, can be converted into valuable amines. rsc.orgmdpi.com

The catalytic amination of these oxygen-rich molecules is considered a more atom-economical and less wasteful process compared to conventional methods that start from hydrocarbons. researchgate.net These reactions can be carried out using various catalytic systems, including thermocatalysis, electrocatalysis, and photocatalysis. rsc.org Heterogeneous catalysts, often based on metals like ruthenium, nickel, platinum, and copper, are frequently employed. researchgate.net For example, the amination of alcohols with ammonia (B1221849) is a promising route for the efficient synthesis of primary amines. researchgate.net

Sustainable Synthetic Strategies

Sustainable strategies for amine synthesis aim to reduce reliance on hazardous reagents and minimize waste. One such approach involves avoiding nitration, which uses corrosive and toxic nitric acid, by starting with feedstocks that already contain arene substituents, such as those derived from biorenewable resources like lignin. uantwerpen.be Lignin is a major source of biorenewable aromatics and can be depolymerized to produce a mixture of para-substituted guaiacols and syringols, which can then be converted into aromatic amines. uantwerpen.be

Another sustainable strategy is the "hydrogen borrowing" amination of alcohols, which has gained significant interest. rsc.org This method involves the metal-catalyzed dehydrogenation of an alcohol to a carbonyl compound, which then reacts with an amine to form an imine. rsc.org The imine is subsequently reduced by the metal hydride generated in the initial dehydrogenation step. rsc.org This process is highly atom-economical as water is the only byproduct. mdpi.com Palladium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols via a hydrogen auto-transfer reaction. rsc.org

Deep eutectic solvents (DESs) are also emerging as environmentally friendly substitutes for traditional organic solvents in amine synthesis. mdpi.com Their low volatility, high thermal stability, and tunable polarity make them suitable for various amination reactions. mdpi.com

Table 2: Green Chemistry Approaches to Amine Synthesis

| Approach | Key Feature | Example |

| Catalytic Amination of Biomass-Derived Oxygenates | Use of renewable feedstocks like HMF and furfural. | Conversion of biomass-derived alcohols to primary amines using heterogeneous catalysts. |

| Hydrogen Borrowing Amination | Atom-economical process with water as the only byproduct. | Palladium-catalyzed N-alkylation of amines with alcohols. |

| Use of Green Solvents | Replacement of volatile organic compounds with sustainable alternatives. | Ullman amine synthesis in deep eutectic solvents. |

| Lignin Valorization | Utilization of a biorenewable source of aromatics. | Synthesis of aromatic amines from lignin-derived monomers. |

Industrial Production Considerations for Substituted Diamines

The industrial production of substituted diamines involves careful consideration of factors such as cost-effectiveness, scalability, safety, and product purity. google.comgoogle.com Diamines are crucial platform chemicals used in the synthesis of a wide range of products, including polyamides, pesticides, and pharmaceuticals. nih.gov

For large-scale production, processes that utilize readily available and inexpensive starting materials are preferred. google.com For instance, the synthesis of 2,4,6-trimethyl-m-phenylenediamine from mesitylene via a dinitration and subsequent hydrogenation reduction process is noted for its short synthetic route and high yield, making it a viable industrial method. google.com The ability to reuse spent acid from the nitration step in subsequent batches further enhances the economic feasibility of the process. google.com

Catalyst choice and stability are also critical in industrial settings. While noble metal catalysts often exhibit high activity, their cost can be prohibitive for large-scale applications. bohrium.com Therefore, the development of efficient and stable non-noble metal catalysts, such as those based on nickel, is an active area of research. bohrium.com However, the stability of these non-noble metal catalysts can sometimes be a challenge. bohrium.com

The reaction conditions, including temperature and pressure, must be optimized to ensure high yields and minimize side reactions. For example, in the production of N-aliphatic-N,N',N'-tris(hydroxyalkyl)-trimethylene diamines, controlling the initial reaction temperature is crucial to favor the desired reaction and avoid byproducts. google.com Continuous processing is another strategy that can be employed to improve efficiency in industrial production. google.com

Finally, the purification of the final product to meet the stringent quality requirements for applications in industries like pharmaceuticals and high-quality dyes is a critical step. google.com Methods such as distillation and crystallization are commonly used to isolate and purify the desired diamine. google.com

Reaction Chemistry and Mechanistic Investigations of 2,3,5 Trimethylbenzene 1,4 Diamine Derivatives

Fundamental Organic Reactions

The chemical behavior of 2,3,5-trimethylbenzene-1,4-diamine is characterized by the interplay of its electron-rich aromatic ring and the two nucleophilic amine functionalities. This structure allows for a variety of fundamental organic reactions, including oxidation, reduction, and substitution reactions.

The oxidation of 2,3,5-trimethylbenzene-1,4-diamine and its derivatives is a significant transformation, often leading to the formation of quinones, which are valuable intermediates in various synthetic processes. For instance, the oxidation of 2,3,6-trimethylphenol (B1330405) is a key step in producing 2,3,5-trimethyl-1,4-benzoquinone, a crucial precursor for the synthesis of Vitamin E. aidic.itrsc.org Various oxidizing agents and catalytic systems have been explored to achieve this transformation efficiently and selectively.

Research has shown that cobalt-based catalysts can effectively facilitate the selective oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone using dioxygen as the oxidant. rsc.org The structure of the catalyst, particularly the presence of pyridinic nitrogen, has been found to be crucial for high catalytic activity. rsc.org

Another approach involves the use of phthaloyl peroxide, generated in situ from phthalic anhydride (B1165640) and hydrogen peroxide, for the metal-free oxidation of 1,2,4-trimethylbenzene (B165218). researchgate.net This method has demonstrated high yields of 2,3,5-trimethylbenzoquinone under solvent-free conditions. researchgate.net The efficiency of this reaction is influenced by factors such as the concentration of reagents, reaction time, and temperature. researchgate.net

Peroxidase-based biocatalysts have also been investigated for the "clean" production of 2,3,5-trimethylhydroquinone, which can be subsequently oxidized to the corresponding quinone. aidic.it These enzymatic systems offer a more environmentally friendly alternative to traditional chemical oxidation methods. aidic.it

The following table summarizes various oxidation methods for related trimethyl-substituted benzene (B151609) derivatives leading to quinone structures.

| Substrate | Oxidizing Agent/Catalyst | Product | Yield/Selectivity | Reference |

| 2,3,6-Trimethylphenol | Dioxygen / Heterogeneous Co catalysts | 2,3,5-Trimethyl-1,4-benzoquinone | High catalytic activity | rsc.org |

| 1,2,4-Trimethylbenzene | Phthaloyl peroxide | 2,3,5-Trimethylbenzoquinone | 92% yield | researchgate.net |

| 2,3,6-Trimethylphenol | H₂O₂ / Copper(II) nitrate (B79036) | Trimethyl-1,4-benzoquinone | High activity and selectivity | aidic.it |

| 2,3,6-Trimethylphenol | H₂O₂ / Peroxidase-based biocatalyst | 2,3,5-Trimethylhydroquinone | - | aidic.it |

The amine groups of 2,3,5-trimethylbenzene-1,4-diamine and its derivatives can undergo reduction reactions, although this is less common than the reduction of nitro groups to form the diamine itself. The synthesis of 2,4,6-trimethyl-m-phenylenediamine, for example, involves the catalytic hydrogenation of 2,4,6-trimethyl-m-dinitrobenzene. google.com This reduction is typically carried out using hydrogen gas in the presence of a nickel catalyst. google.com

In some instances, partial reduction of related dinitro compounds can be achieved. For example, the reduction of trinitromesitylene can yield a partially reduced diamine under specific conditions.

The benzene ring of 2,3,5-trimethylbenzene-1,4-diamine is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the two amino groups and three methyl groups. libretexts.org These substituents direct incoming electrophiles primarily to the ortho and para positions. libretexts.orglibretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com For instance, the nitration of mesitylene (B46885) (1,3,5-trimethylbenzene) to produce 2,4,6-trimethyl-m-dinitrobenzene is a key step in the synthesis of the corresponding diamine. google.com The conditions for these reactions, such as the choice of catalyst and temperature, are crucial for controlling the degree and position of substitution. libretexts.org

The reactivity of the aromatic ring in EAS is significantly influenced by the nature of the existing substituents. Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease it. libretexts.org The amino and methyl groups in 2,3,5-trimethylbenzene-1,4-diamine are all activating, making the ring highly susceptible to electrophilic attack.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is generally less favorable for electron-rich aromatic systems like 2,3,5-trimethylbenzene-1,4-diamine unless the ring is activated by strongly electron-withdrawing groups, which is not the case here. wikipedia.orglibretexts.org

However, under forcing conditions, such as high temperatures or the use of very strong bases, NAS can occur even on unactivated aryl halides. libretexts.org

Mechanisms of Substituent Introduction

The introduction of substituents onto the aromatic ring of 2,3,5-trimethylbenzene-1,4-diamine derivatives can occur through various mechanistic pathways, with electrophilic aromatic substitution being the most common. However, under specific circumstances, nucleophilic substitution mechanisms can also be operative.

The SNAr (addition-elimination) mechanism is a pathway for nucleophilic aromatic substitution that typically requires the presence of strong electron-withdrawing groups ortho and/or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgmasterorganicchemistry.com Given the electron-donating nature of the substituents on 2,3,5-trimethylbenzene-1,4-diamine, the SNAr mechanism is not a likely pathway for substitution on this compound itself.

The benzyne (B1209423) (elimination-addition) mechanism is another pathway for nucleophilic aromatic substitution that can occur on unactivated aryl halides under strongly basic conditions. libretexts.orgdalalinstitute.commasterorganicchemistry.com This mechanism involves the formation of a highly reactive benzyne intermediate through the elimination of a proton and a leaving group from adjacent positions. libretexts.org The nucleophile then adds to the benzyne, followed by protonation to give the substitution product. masterorganicchemistry.com A key feature of the benzyne mechanism is the potential for the incoming nucleophile to attach to a different carbon than the one that bore the leaving group, a phenomenon known as cine substitution. vmou.ac.in While there is no specific literature found detailing the benzyne mechanism directly on 2,3,5-trimethylbenzene-1,4-diamine derivatives, it is a plausible mechanism for nucleophilic substitution on a halogenated derivative of this compound under the appropriate strongly basic conditions.

SN1 and SNR1 Mechanisms for Nucleophilic Substitution

While direct studies on the SN1 (unimolecular nucleophilic substitution) and SNR1 (unimolecular radical-nucleophilic substitution) mechanisms of 2,3,5-trimethylbenzene-1,4-diamine itself are not extensively detailed in the provided search results, the principles of these reactions can be applied to its derivatives. Nucleophilic substitution reactions are fundamental in organic chemistry for introducing a wide range of functional groups onto a molecule.

The SN1 mechanism typically proceeds in two steps for derivatives of this diamine. The first, rate-determining step would involve the departure of a leaving group from the substituted diamine, forming a carbocation intermediate. The stability of this carbocation is crucial. The presence of electron-donating groups, such as the amino and methyl groups on the benzene ring, would help to stabilize this intermediate through resonance and inductive effects. The second step is the rapid attack of a nucleophile on the carbocation, leading to the final product.

The SNR1 mechanism involves a radical chain process. It is initiated by the formation of a radical anion from the substrate, which then expels a leaving group to form a radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain. This type of mechanism is often observed in systems with electron-withdrawing groups, which can stabilize the initial radical anion.

For aromatic compounds, a related mechanism is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of a hydrogen atom by a nucleophile, particularly in electron-deficient aromatic rings. organic-chemistry.org This reaction involves the addition of a carbanion containing a leaving group to the aromatic ring, followed by the elimination of the leaving group and a hydrogen atom. organic-chemistry.org

Intramolecular Hydride Transfer Mechanisms

Intramolecular hydride transfer is a process where a hydride ion (H⁻) moves from one part of a molecule to another. This type of reaction is often a key step in more complex transformations. kyoto-u.ac.jpnih.gov In derivatives of 2,3,5-trimethylbenzene-1,4-diamine, intramolecular hydride transfer can be facilitated by the proximity of a hydride donor and a hydride acceptor within the same molecule.

For instance, in a suitably derivatized molecule, a C-H bond, often adjacent to a heteroatom like nitrogen, can act as the hydride source. frontiersin.org The hydride acceptor could be an electrophilic center, such as an imine or a carbonyl group, introduced through modification of one of the amino groups. The transfer is often catalyzed by acids or metals and can lead to the formation of new ring structures. kyoto-u.ac.jpfrontiersin.org A study on a related sterically hindered triamine, cis,cis-2,4,6-trimethyl-1,3,5-triaminocyclohexane, demonstrated the formation of a stable bicyclic amidine through an intramolecular hydride transfer mechanism during acidic hydrolysis.

Derivatization Chemistry of Amino Groups

The two primary amino groups of 2,3,5-trimethylbenzene-1,4-diamine are reactive sites that can be readily modified to synthesize a variety of derivatives with different chemical and physical properties.

Schiff Base Formation via Condensation Reactions

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). scispace.comijiset.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.comijiset.comdergipark.org.tr This reaction is reversible and usually requires the removal of water to drive the equilibrium towards the product. scispace.com

The amino groups of 2,3,5-trimethylbenzene-1,4-diamine can react with various carbonyl compounds to form mono- or bis-Schiff bases. bohrium.com The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. scispace.com The stability and reactivity of the resulting Schiff base can be influenced by the nature of the substituents on both the diamine and the carbonyl compound. nih.gov

Table 1: Examples of Schiff Base Formation Reactions

| Reactants | Product Type | Reference |

|---|---|---|

| Primary Amine + Aldehyde/Ketone | Schiff Base (Imine) | scispace.comijiset.com |

| p-Phenylenediamine (B122844) + 2-Hydroxy-1-naphthaldehyde + Benzaldehyde | Schiff Base Ligand | bohrium.com |

The formation of Schiff bases is a versatile method for creating ligands that can coordinate with metal ions to form stable complexes. nih.govresearchgate.net These complexes have applications in various fields, including catalysis.

Diazotization and Coupling Reactions for Azo Compounds

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.commasterorganicchemistry.com This is typically achieved by reacting the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). byjus.commasterorganicchemistry.com The resulting diazonium salt is a versatile intermediate in organic synthesis.

The diazonium salt derived from 2,3,5-trimethylbenzene-1,4-diamine can undergo azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. wikipedia.orgnih.gov Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are often brightly colored, making them useful as dyes. nih.govlpnu.ua

The general mechanism of azo coupling involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the coupling partner. wikipedia.org The position of coupling (ortho or para to the activating group) is influenced by steric and electronic factors. wikipedia.org

A synthetic method for 2,5-dimethyl-p-phenylenediamine utilizes a similar sequence of diazotization of sulfanilic acid, coupling with 2,5-dimethylaniline (B45416) to form a monoazo dye, followed by reduction to cleave the azo bond and yield the desired diamine. google.com This highlights the utility of diazotization and coupling in the synthesis of substituted anilines.

Selective Alkylation and Acylation Reactions

The amino groups of 2,3,5-trimethylbenzene-1,4-diamine can be selectively alkylated or acylated to introduce new functional groups. Selective alkylation, the introduction of one or more alkyl groups onto the nitrogen atoms, can be achieved using various alkylating agents. rsc.org The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Similarly, selective acylation involves the reaction of the amino groups with acylating agents like acid chlorides or anhydrides to form amides. These reactions can be used to protect the amino groups or to introduce specific functionalities. The reactivity of the amino groups can be influenced by the steric hindrance from the adjacent methyl groups on the benzene ring.

A study on a related triamine, cis,cis-2,4,6-trimethyl-1,3,5-triaminocyclohexane, showed that it could be converted via selective alkylation or condensation to polydentate ligands.

Kinetic Studies of Reaction Processes

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the reactions involving 2,3,5-trimethylbenzene-1,4-diamine and its derivatives, kinetic analysis can help to understand the factors that influence the reaction speed and to optimize reaction conditions.

For diazotization reactions, kinetic studies have shown that the reaction rate is influenced by factors such as temperature and the concentration of reactants. maxapress.com The process is exothermic, and controlling the temperature is crucial to prevent thermal runaway. maxapress.com The rate constant of the reaction can be determined using methods like the classical rate constant method, which analyzes the change in temperature over time under adiabatic conditions. maxapress.com

For Schiff base formation, the reaction rate is dependent on the pH of the medium. The reaction is generally catalyzed by either acid or base. scispace.com Kinetic studies can help to determine the optimal pH for the reaction and to understand the mechanism of catalysis.

A study on the coupling of 2,4,6-trinitroaniline (B3268610) with 1,3,5-trimethylbenzene (mesitylene) highlights the importance of electronic effects in determining the feasibility of the reaction. nih.gov The presence of electron-withdrawing nitro groups on the aniline (B41778) increases the electrophilicity of the corresponding diazonium ion, allowing it to couple with the relatively electron-rich mesitylene. nih.gov

Rate-Determining Steps in Aromatic Substitution

Aromatic substitution reactions are a cornerstone of organic chemistry, enabling the functionalization of benzene and its derivatives. In the context of derivatives of 2,3,5-trimethylbenzene-1,4-diamine, the principles of electrophilic aromatic substitution (EAS) are particularly relevant.

This intermediate is positively charged and no longer aromatic, although it is stabilized by the delocalization of the positive charge across the remaining double bonds (resonance). libretexts.org The second step of the mechanism is the rapid removal of a proton (H⁺) from the carbon atom that formed the bond with the electrophile. libretexts.org This deprotonation is a fast process because it restores the highly stable aromatic system. libretexts.org The energetic advantage of reforming the aromatic ring ensures that this second step has a much lower activation energy than the initial attack. libretexts.org

While specific kinetic studies on 2,3,5-trimethylbenzene-1,4-diamine derivatives are not detailed in the available literature, this general mechanism for electrophilic aromatic substitution is the standard model applied to benzene and its derivatives. libretexts.org The presence of multiple activating groups (two amino and three methyl groups) on the benzene ring of 2,3,5-trimethylbenzene-1,4-diamine would be expected to significantly increase the rate of the initial electrophilic attack compared to unsubstituted benzene, but the formation of the arenium ion would still represent the rate-limiting bottleneck of the reaction.

Key Steps in Electrophilic Aromatic Substitution:

Formation of the Electrophile: The reaction begins with the generation of a strong electrophile, often requiring a catalyst.

Nucleophilic Attack (Rate-Determining): The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation (arenium ion). This step is slow due to the loss of aromaticity. libretexts.org

Deprotonation (Fast): A base removes a proton from the arenium ion, restoring the aromatic ring and yielding the final substituted product. libretexts.org

Monitoring Reaction Progress and Intermediate Detection

Investigating reaction mechanisms requires robust analytical techniques to follow the consumption of reactants, the formation of products, and the detection of transient intermediates. For reactions involving phenylenediamine derivatives, a variety of spectroscopic and spectrometric methods are employed.

Electrochemical methods, such as cyclic voltammetry, have been instrumental in studying the oxidation of p-phenylenediamine, the parent compound of the title diamine. uco.es In acidic aqueous solutions, the oxidation of p-phenylenediamine is a two-electron process that yields a diimine quinone species. uco.es The presence of a subsequent chemical reaction involving this product was indicated by voltammetric data. uco.es Through controlled potential electrolysis, benzoquinone was identified as a major final product, suggesting a rapid hydrolysis of the intermediate diimine quinone. uco.es These studies also propose the formation of a semiquinone free radical as a key intermediate in the oxidation pathway. uco.es

Mass spectrometry is another powerful tool for monitoring reactions and identifying intermediates. In a study on the reaction of o-phenylenediamine (B120857) (an isomer), electrospray mass spectrometry (ES-MS) was used to monitor the reaction progress directly from the solution. researchgate.net This technique allowed for the detection of a peak corresponding to a positively charged intermediate species, identified as 1,2-phenylenediamine-N,N-dioxide, with the intensity of this peak changing over the course of the reaction. researchgate.net For quantitative analysis, gas chromatography-mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode provides a rapid and sensitive method for determining the concentration of compounds like p-phenylenediamine in various samples. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including modern benchtop instruments, offers real-time monitoring of reaction kinetics by tracking the change in peak integrals of reactants and products over time. researchgate.net This method can provide detailed information on the concentrations of various species as the reaction proceeds. researchgate.net

The table below summarizes analytical techniques used to study reactions of related phenylenediamine compounds, which are applicable for investigating the reaction chemistry of 2,3,5-trimethylbenzene-1,4-diamine derivatives.

| Analytical Technique | Application | Detected/Monitored Species | Compound Studied |

| Cyclic Voltammetry | Studying electrochemical oxidation mechanism and kinetics. uco.es | Diimine quinone, semiquinone free radical. uco.es | p-Phenylenediamine |

| Controlled Potential Electrolysis | Determining overall reaction characteristics and identifying final products. uco.es | Benzoquinone (from hydrolysis of intermediate). uco.es | p-Phenylenediamine |

| Electrospray-Mass Spectrometry (ES-MS) | Real-time monitoring of reaction progress and intermediate detection. researchgate.net | 1,2-phenylenediamine-N,N-dioxide (intermediate). researchgate.net | o-Phenylenediamine |

| Gas Chromatography-Mass Spectrometry (GC/MS-SIM) | Quantitative determination of the target compound. nih.gov | p-Phenylenediamine. nih.gov | p-Phenylenediamine |

| Desktop NMR Spectroscopy | Real-time kinetic monitoring of reactions. researchgate.net | Reactant and product concentrations over time. researchgate.net | General Organic Reactions |

These examples from related systems highlight the array of tools available to chemists for elucidating the complex reaction pathways of aromatic diamines. Application of these techniques to 2,3,5-trimethylbenzene-1,4-diamine derivatives would enable a detailed understanding of their reactivity, including the identification of transient intermediates and the determination of kinetic parameters.

Coordination Chemistry and Ligand Design Principles

Complexation with Transition Metal Ions

The formation of complexes between ligands and transition metal ions is a fundamental aspect of coordination chemistry. This process involves the reaction of a metal salt with the ligand in a suitable solvent, leading to the formation of coordination bonds. mdpi.com

Synthesis of Metal-Diamine Complexes

The synthesis of metal-diamine complexes typically involves the direct reaction of a metal salt (e.g., chlorides, nitrates, sulfates) with the diamine ligand in a solvent. bohrium.comresearchgate.net The choice of solvent, reaction temperature, and molar ratio of reactants are crucial parameters that can be adjusted to obtain the desired product. nih.gov

While numerous studies detail the synthesis of metal complexes with various aromatic diamines, such as p-phenylenediamine (B122844) asianpubs.org or substituted phenylenediamines like N,N′-bis(3,5-di-t-butylsalicylidene)-4,5-dimethyl-1,2-phenylenediamine researchgate.net, specific synthetic procedures for complexes of 2,3,5-trimethylbenzene-1,4-diamine are not documented in the available literature. Research has been conducted on isomers like 2,4,6-trimethyl-m-phenylenediamine, which has been used to create Schiff base ligands and subsequent dinuclear Co(II) and Zn(II) complexes. researchgate.net However, this information cannot be directly extrapolated to the 1,4-diamine isomer.

Stoichiometric and Structural Aspects of Complex Formation

Structural studies on related compounds show that factors like the coordination preference of the metal ion and the steric and electronic properties of the ligands dictate the final architecture. researchgate.net For instance, complexes with the flexible tripodal ligand 1,3,5-tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene demonstrate how a substituted mesitylene (B46885) core can lead to the formation of complex coordination polymers with varied structures. researchgate.net Unfortunately, specific stoichiometric or structural data for complexes of 2,3,5-trimethylbenzene-1,4-diamine have not been reported.

2,3,5-Trimethylbenzene-1,4-diamine as a Polydentate Ligand

Polydentate ligands, also known as chelating agents, are molecules that can bind to a central metal atom through two or more donor sites. libretexts.org This chelation generally leads to more stable complexes compared to those formed with monodentate ligands.

Bidentate Ligand Behavior in Metal Coordination

A diamine such as 2,3,5-trimethylbenzene-1,4-diamine is expected to act as a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms. This would result in the formation of a chelate ring. The stability and geometry of this ring would be influenced by the steric hindrance from the three methyl groups on the benzene (B151609) ring. These bulky groups could affect the approach of the ligand to the metal center and influence the resulting coordination geometry. Research on other aromatic diamines confirms their ability to act as bidentate or bridging ligands, forming mononuclear or polynuclear complexes. mdpi.comresearchgate.net

Design of Polydentate Ligands from Diamine Scaffolds

Diamine scaffolds are versatile building blocks for constructing more complex polydentate ligands. mdpi.comajrconline.org By reacting the amine groups with other molecules containing donor atoms (e.g., aldehydes, ketones, carboxylic acids), it is possible to create larger ligands with multiple coordination sites. bohrium.com For example, Schiff base ligands are commonly synthesized by condensing a diamine with an aldehyde or ketone. researchgate.netresearchgate.net These extended ligands can offer different coordination modes and lead to novel complex structures and properties. While this is a common strategy in ligand design, there are no specific examples in the literature of polydentate ligands being synthesized from a 2,3,5-trimethylbenzene-1,4-diamine scaffold.

Coordination Sites and Chelation Properties

The primary coordination sites of 2,3,5-trimethylbenzene-1,4-diamine are the two nitrogen atoms of the amine groups. Chelation would involve both nitrogen atoms binding to the same metal ion, forming a ring structure. The properties of this chelation, such as the "bite angle" (N-Metal-N angle) and the stability of the complex (the chelate effect), would be influenced by the rigidity of the benzene backbone and the steric bulk of the methyl substituents. researchgate.net The electronic effect of the methyl groups (electron-donating) would also increase the basicity of the nitrogen atoms, potentially enhancing their coordination ability compared to unsubstituted p-phenylenediamine. However, without experimental studies on its complexes, any discussion of its specific chelation properties remains theoretical.

Supramolecular Assembly via Metal-Ligand Interactions

The construction of complex, functional supramolecular architectures relies on the precise and predictable interactions between molecular components. Metal-ligand coordination is a powerful tool in this regard, offering directional and tunable bonds for the self-assembly of discrete and extended structures. Phenylenediamine derivatives, with their nitrogen donor atoms, are excellent candidates for use as ligands in such systems.

Hydrogen bonding is a critical non-covalent interaction that directs the self-assembly of molecules in the solid state, leading to the formation of one-, two-, or three-dimensional networks. In the case of phenylenediamines, the amino groups can act as both hydrogen bond donors (N-H) and acceptors (the nitrogen lone pair).

Studies on unsubstituted p-phenylenediamine have revealed the formation of polymeric chains through N-H···N hydrogen bonds, which in turn assemble into three-dimensional networks. rsc.org The introduction of methyl substituents, as in 2,3,5-Trimethylbenzene-1,4-diamine, would significantly influence the steric and electronic properties of the molecule, thereby altering the resulting hydrogen-bonding motifs. The methyl groups can sterically hinder certain hydrogen bond formations while also influencing the proton affinity of the amine nitrogen atoms.

The table below summarizes the types of hydrogen bonds observed in related phenylenediamine structures, which can be extrapolated to predict the behavior of 2,3,5-Trimethylbenzene-1,4-diamine.

| Interaction Type | Donor | Acceptor | Observed in | Reference |

| N-H···N | Amino Group (N-H) | Amino Group (N) | p-Phenylenediamine | rsc.org |

| N-H···O | Amino Group (N-H) | Water (O) | p-Phenylenediamine dihydrate | rsc.org |

| O-H···N | Water (O-H) | Amino Group (N) | p-Phenylenediamine dihydrate | rsc.org |

| N-H···π | Amino Group (N-H) | Benzene Ring (π-system) | p-Phenylenediamine dihydrate | rsc.org |

Coordination-driven self-assembly utilizes the spontaneous formation of bonds between metal ions and organic ligands to construct discrete, well-defined supramolecular architectures such as molecular polygons and polyhedra. The geometry of the final assembly is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand.

While no specific coordination complexes of 2,3,5-Trimethylbenzene-1,4-diamine are documented, research on its isomer, 2,4,6-trimethyl-m-phenylenediamine, provides valuable insights. A novel Schiff base derived from this isomer has been shown to form dinuclear complexes with Co(II) and Zn(II). rsc.org In these complexes, the Schiff base acts as a tetradentate ligand, with both nitrogen and oxygen atoms serving as coordination sites. rsc.org This demonstrates the capacity of trimethyl-substituted phenylenediamines to participate in the formation of multinuclear metal complexes.

Given that 2,3,5-Trimethylbenzene-1,4-diamine possesses two nitrogen donor atoms in a para-disposition, it could potentially act as a linear or bridging ligand in coordination polymers. The presence of three methyl groups on the benzene ring would influence its solubility, steric hindrance around the coordination sites, and the electronic properties of the donor nitrogen atoms. These factors are crucial in controlling the outcome of the self-assembly process.

The table below outlines the characteristics of metal complexes formed with a related trimethyl-substituted phenylenediamine, illustrating the potential coordination behavior of the target compound.

| Ligand | Metal Ion(s) | Resulting Complex | Key Features | Reference |

| Schiff base of 2,4,6-trimethyl-m-phenylenediamine and o-vanillin | Co(II), Zn(II) | Dinuclear complexes | Ligand acts as a tetradentate donor; metal ions bridge two Schiff base units. | rsc.org |

Advanced Materials Science Applications and Polymer Chemistry

Polymerization and Copolymerization Strategies

This diamine serves as a fundamental component in the synthesis of various high-performance polymers. The presence of methyl groups on the aromatic ring is a key feature, influencing the solubility, thermal characteristics, and processability of the resulting polymer chains.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized through the polycondensation reaction of a diamine and a dianhydride. The synthesis can proceed via a two-step method, which involves the formation of a soluble poly(amic acid) intermediate followed by thermal or chemical imidization, or a one-step high-temperature solution polymerization. kaust.edu.saoatext.com

When 2,3,5-trimethylbenzene-1,4-diamine is used as the diamine monomer, it reacts with various aromatic dianhydrides, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to form polyimides. kaust.edu.sa The incorporation of the trimethyl-substituted diamine into the polymer backbone disrupts chain packing, which can enhance the solubility of the polyimide in organic solvents without significantly compromising its thermal stability. kaust.edu.sakaust.edu.sa For instance, a polyimide derived from 6FDA and a related sulfonic acid-functionalized trimethyl-substituted diamine (3,5-diamino-2,4,6-trimethylbenzenesulfonic acid) was synthesized to create materials with specific gas separation properties. kaust.edu.sa

General Polyimide Synthesis Reaction:

Step 1 (Poly(amic acid) formation): An equimolar amount of 2,3,5-trimethylbenzene-1,4-diamine and a dianhydride are reacted in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at room temperature.

Step 2 (Imidization): The resulting poly(amic acid) solution is then converted to the final polyimide by either heating to high temperatures (200-300°C) to drive off water or by using a chemical dehydrating agent.

The reactive amine groups of 2,3,5-trimethylbenzene-1,4-diamine allow for its use in the fabrication of several other classes of polymers. tu-darmstadt.de

Polyamides: Aromatic polyamides, known for their high strength and thermal resistance, can be synthesized by reacting the diamine with dicarboxylic acids. The Yamazaki-Higashi phosphorylation method is a common technique used for this polycondensation. researchgate.netmdpi.com This reaction typically involves reacting the diamine and diacid in a polar solvent like NMP in the presence of triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents. mdpi.comcsic.es The resulting polyamides often exhibit good solubility in polar aprotic solvents and possess high glass transition temperatures. researchgate.netcsic.es

Polyureas: Polyureas are formed through the rapid polyaddition reaction of a diamine with a diisocyanate. macromolchem.comsphinxsai.com The reaction is typically very fast and can be performed at room temperature without a catalyst. nih.govmdpi.com In this synthesis, 2,3,5-trimethylbenzene-1,4-diamine would be reacted with a diisocyanate like hexamethylene diisocyanate (HMDI) or an aromatic diisocyanate in a suitable solvent to yield the corresponding polyurea. macromolchem.comsphinxsai.com The properties of the resulting polyurea are influenced by the structure of both the diamine and the diisocyanate.

Polyurethanes: While the primary components of polyurethanes are polyols and diisocyanates, diamines can be incorporated as chain extenders. researchgate.netoszk.hu Alternatively, 2,3,5-trimethylbenzene-1,4-diamine can be chemically converted into its corresponding diisocyanate, 2,3,5-trimethylbenzene-1,4-diisocyanate. This monomer can then be reacted with a polyol (a molecule with two or more hydroxyl groups) to form a polyurethane. oszk.hu This approach allows the unique structural features of the trimethylbenzene core to be integrated into the polyurethane backbone.

The molecular structure of the monomer is a critical determinant of the macroscopic properties of the resulting polymer. scribd.com For polymers derived from 2,3,5-trimethylbenzene-1,4-diamine, several key relationships can be established:

Solubility: The three methyl groups on the benzene (B151609) ring add bulk and create a non-linear, asymmetric structure. This disrupts the regular packing of polymer chains, reducing intermolecular forces and thereby increasing solubility in a wider range of organic solvents. mdpi.comresearchgate.net This is a significant advantage for polymer processing.

Thermal Properties: The rigid aromatic backbone contributes to high thermal stability and high glass transition temperatures (Tg). However, the asymmetry of the monomer unit can lead to a decrease in Tg compared to polymers made from more symmetrical diamines, which can be beneficial for improving processability. mdpi.com

Mechanical Properties: The rigidity of the aromatic ring generally imparts good tensile strength and modulus to the resulting polymers. researchgate.netcsic.es

Optical Properties: The introduction of bulky, non-coplanar structures, such as the trimethylated phenyl ring, can lead to polymers with high optical transparency and a colorless appearance, as it hinders the formation of charge-transfer complexes between polymer chains. researchgate.net

| Structural Feature | Effect on Polymer Chain | Resulting Polymer Property | Reference |

|---|---|---|---|

| Three Methyl (CH₃) Groups | Increases bulkiness; creates steric hindrance | Enhanced solubility; potentially lower crystallinity | mdpi.comresearchgate.net |

| Asymmetric Substitution Pattern | Introduces irregularity and kinks in the polymer backbone | Improved solubility; reduced chain packing; potentially lower Tg | mdpi.comresearchgate.net |

| Rigid Benzene Ring | Provides rigidity to the polymer backbone | High thermal stability (Td); high glass transition temperature (Tg); good mechanical strength | researchgate.netcsic.es |

Functional Materials Development

Beyond its use in conventional high-performance polymers, 2,3,5-trimethylbenzene-1,4-diamine can serve as a core or linking unit in the synthesis of more complex functional materials with specialized applications.

Discotic liquid crystals are materials composed of flat, disk-shaped molecules (mesogens) that can self-assemble into ordered columnar structures. researchgate.netresearchgate.net These columns can exhibit one-dimensional charge transport, making them interesting for applications in organic electronics. A typical discotic mesogen consists of a flat aromatic core surrounded by flexible long-chain substituents.

While 2,3,5-trimethylbenzene-1,4-diamine is not itself a discotic liquid crystal, it can be used as a central building block to synthesize such molecules. Through chemical modification, long, flexible alkyl or alkoxy chains can be attached to the diamine core via amide or imide linkages. For example, the diamine could be reacted with long-chain acyl chlorides to form a disc-shaped hexa-substituted benzene derivative. The resulting molecule, possessing a rigid central core and a flexible periphery, would have the potential to exhibit discotic liquid crystalline phases.

Dendrimers are perfectly branched, three-dimensional macromolecules with a well-defined size, shape, and surface functionality. nih.govinstras.com They are synthesized in a stepwise, iterative fashion using either a divergent (from the core out) or convergent (from the periphery in) approach. instras.comtandfonline.com

The two amine groups on 2,3,5-trimethylbenzene-1,4-diamine allow it to function as a linker or a branching unit in dendrimer construction. In a convergent synthesis, two dendrons (pre-synthesized dendritic wedges) could be attached to the amine groups of the diamine. In a divergent approach, the diamine could be reacted with a monomer containing more than two reactive sites (e.g., a trimesoyl chloride), which would lead to the formation of the next generation of the dendrimer. The use of a trimethylbenzene core has been demonstrated in the synthesis of mesitylene-based polyamine dendrimers, highlighting the utility of this substituted aromatic structure in creating complex, branched architectures. tandfonline.comtandfonline.comresearchgate.net

Porous Aromatic Cages and Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. The synthesis of COFs often relies on the reaction of multitopic building blocks (monomers) to form strong covalent bonds, typically through reversible reactions that allow for error correction and the formation of crystalline materials. Diamines are a critical class of monomers, often reacted with aldehydes to form imine-linked COFs.

While the structural motif of 2,3,5-Trimethylbenzene-1,4-diamine makes it a potential candidate as a linker for creating porous frameworks, specific research detailing its successful incorporation into well-defined, crystalline COFs or porous aromatic cages is not widely documented in publicly available scientific literature. The principles of COF synthesis suggest that its diamine functionality could be utilized, but established examples in this specific area remain specialized.

Role as Additives and Precursors

The primary documented utility of 2,3,5-Trimethylbenzene-1,4-diamine is in polymer science, where it serves as a precursor or monomer. Its bifunctional nature, with two reactive amine sites, allows it to be incorporated into polymer chains to create materials with specific thermal and electronic properties.

Nucleating Agents in Polymer Processing

Nucleating agents are additives that accelerate the crystallization of semi-crystalline polymers by providing heterogeneous sites for crystal growth. This leads to faster processing cycle times and can modify the polymer's mechanical and optical properties. While various chemical classes, including certain metal salts and sorbitol derivatives, are well-established nucleating agents, there is no significant body of research identifying 2,3,5-Trimethylbenzene-1,4-diamine as a primary or effective nucleating agent in polymer processing.

Precursors for Dyes and Pigments

Aromatic amines and diamines have historically been foundational intermediates in the synthesis of a vast array of dyes and pigments, particularly azo dyes. The synthesis typically involves diazotization of an amine group followed by coupling with another aromatic compound.

However, in the case of 2,3,5-Trimethylbenzene-1,4-diamine, its application appears to be directed elsewhere. According to chemical literature, this specific diamine analog is noted to be primarily utilized in polymer synthesis rather than for the manufacturing of dyes. This suggests that its properties are better exploited in the creation of macromolecules than in chromophores.

Materials for Optoelectronic Applications

A notable application of 2,3,5-Trimethylbenzene-1,4-diamine is as a monomer for materials used in optoelectronics. Patent literature indicates its use as a chemical intermediate in the context of resins and resin precursors. google.com Specifically, the compound is listed as a component for creating liquid crystal alignment films. google.com

In liquid crystal displays (LCDs), an alignment layer is a thin film coated onto the inner substrate that controls the orientation of the liquid crystal molecules. Polyimides are the dominant material for these layers due to their thermal stability, transparency, and insulating properties. These polyimides are often synthesized through the polycondensation of a diamine and a dianhydride. The inclusion of 2,3,5-Trimethylbenzene-1,4-diamine as the diamine monomer allows for the synthesis of a polyimide with tailored properties, influencing the final performance of the liquid crystal device.

| Patent Number | Title/Subject | Relevance |

| KR20200135430A | Resin, resin precursor, and resin precursor solution | Lists the compound as a chemical reaction intermediate in the context of resins. google.com |

| CN116940888A | Liquid crystal alignment film and liquid crystal display element | Lists the compound as a component for creating materials used in liquid crystal alignment films. google.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,3,5-trimethylbenzene-1,4-diamine, offering unparalleled insight into its molecular framework.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the substitution pattern and electronic environment of the diamine. The symmetry of the 1,3,5-trimethylbenzene precursor is a key determinant of the resulting NMR spectra. docbrown.info In related trimethylbenzene structures, the aromatic protons typically resonate in the range of 6.5–7.5 ppm, while the methyl group protons show signals around 2.3 ppm. For 1,3,5-trimethylbenzene, the aromatic protons appear as a singlet at approximately 6.78 ppm, and the equivalent methyl protons resonate as a singlet at about 2.26 ppm, reflecting the molecule's high symmetry. docbrown.info

The introduction of the two amino groups at the 1- and 4-positions in 2,3,5-trimethylbenzene-1,4-diamine alters the electronic landscape of the aromatic ring. The electron-donating nature of the amino groups generally increases the electron density at the ortho and para positions, leading to upfield shifts (lower ppm values) for the attached protons. wisc.edu

A comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the definitive assignment of each signal to a specific proton and carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3,5-Trimethylbenzene-1,4-diamine

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.0 - 7.0 | Singlet |

| NH₂ | 3.0 - 5.0 | Broad Singlet |

| Ar-CH₃ (C2, C5) | 2.0 - 2.5 | Singlet |

| Ar-CH₃ (C3) | 2.0 - 2.5 | Singlet |

| Aromatic C-N | 140 - 150 | |

| Aromatic C-CH₃ | 120 - 135 | |

| Aromatic C-H | 110 - 125 | |

| CH₃ | 15 - 25 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Elucidation of Molecular Structures and Conformations

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure. COSY experiments establish correlations between coupled protons, while HSQC correlates protons with their directly attached carbon atoms. These methods provide unambiguous evidence for the connectivity of the atoms within the molecule. researchgate.net

Furthermore, NMR spectroscopy can be employed to study the conformational dynamics of the molecule, such as the rotation of the amino groups and the orientation of the methyl groups. The planarity and potential hydrogen bonding interactions involving the amino groups can also be inferred from NMR data.

Detection of Intermediate Species in Reaction Monitoring

In-situ NMR spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions involving 2,3,5-trimethylbenzene-1,4-diamine. By acquiring NMR spectra at various time points during a reaction, it is possible to identify and characterize transient intermediates. For example, in reactions where the diamine is a precursor, NMR can track the consumption of the starting material and the formation of products. rsc.org The appearance and disappearance of specific signals can provide mechanistic insights, such as the formation of Wheland-like intermediates in certain acid-catalyzed reactions of related aminonaphthalenes. bath.ac.uk This real-time analysis is crucial for optimizing reaction conditions and understanding the underlying reaction pathways.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 2,3,5-trimethylbenzene-1,4-diamine. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds. specac.com

Key expected vibrational bands for this compound include:

N-H Stretching: The amino groups will exhibit characteristic stretching vibrations in the region of 3300–3500 cm⁻¹. The presence of two bands in this region (asymmetric and symmetric stretching) is typical for primary amines.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range, while aliphatic C-H stretching from the methyl groups will appear between 2850–3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1400–1600 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are generally found in the 1250-1350 cm⁻¹ range.

C-H Bending: Out-of-plane ("oop") bending vibrations for the aromatic C-H bonds can provide information about the substitution pattern and are expected between 675-900 cm⁻¹. libretexts.org

The FT-IR spectrum serves as a molecular fingerprint, allowing for the rapid confirmation of the presence of the amine and trimethyl-substituted benzene (B151609) functionalities. specac.comdocbrown.info

Table 2: Characteristic FT-IR Absorption Frequencies for 2,3,5-Trimethylbenzene-1,4-diamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 | Medium - Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | Medium |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium - Strong |

| Carbon-Nitrogen (C-N) | Stretching | 1250 - 1350 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. libretexts.org A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. libretexts.org For centrosymmetric or highly symmetrical molecules, some vibrations may be Raman active but IR inactive, and vice versa.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels. For an aromatic compound like 2,3,5-Trimethylbenzene-1,4-diamine, these techniques are crucial for understanding the influence of substituents on the benzene ring's π-electron system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron to a higher energy molecular orbital. msu.edu For aromatic molecules, the most significant electronic transitions are typically π→π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) orbitals.

The electronic absorption spectrum of 2,3,5-Trimethylbenzene-1,4-diamine is characterized by the chromophoric benzene ring, which is modified by the presence of two electron-donating amino (-NH₂) groups and three methyl (-CH₃) groups. These substituents, known as auxochromes, alter the energy of the electronic transitions. The amino groups, in particular, engage in resonance with the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO) and decreasing the energy gap for the π→π* transition. This effect typically results in a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

While specific spectral data for 2,3,5-Trimethylbenzene-1,4-diamine is not extensively published, the expected UV-Vis spectrum in a non-polar solvent would exhibit characteristic absorption bands for a substituted benzene derivative. The conjugation of the amino groups' lone pairs with the π-system is expected to produce strong absorption peaks. researchgate.netlibretexts.org

Table 1: Expected UV-Vis Absorption Characteristics for 2,3,5-Trimethylbenzene-1,4-diamine

| Transition Type | Expected Wavelength Region | Description |

| π→π | 230-250 nm | Corresponds to the primary aromatic absorption band, shifted by substituents. |

| π→π | 280-320 nm | A secondary, lower-energy band resulting from the influence of the amino auxochromes on the benzene ring. |

Fluorescence (FLS) Spectroscopy

Fluorescence spectroscopy is a powerful technique that measures the emission of light from a molecule after it has absorbed photons and been promoted to an excited electronic state. The process involves excitation to a singlet excited state (S₁) followed by radiative decay back to the ground state (S₀). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Aromatic amines are often fluorescent. The presence of electron-donating amino groups on the benzene ring in 2,3,5-Trimethylbenzene-1,4-diamine suggests that the compound is likely to exhibit fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule would be expected to emit fluorescent light. The efficiency of this emission is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. acs.org The exact emission wavelength and quantum yield would be influenced by the solvent polarity and the specific electronic structure. acs.org Corrected fluorescence excitation spectra, which measure the fluorescence intensity as a function of excitation wavelength, are generally expected to match the absorption spectrum of the compound. acs.org

Vibronic Emission Spectra Analysis

Vibronic emission spectroscopy resolves the fine structure of an electronic transition, revealing the coupling between electronic states and molecular vibrations. up.pt This high-resolution technique provides detailed information on the vibrational frequencies of the ground electronic state (from fluorescence) or an excited state (from phosphorescence). up.pt

Analysis of a vibronically resolved spectrum involves identifying the origin band (the 0-0 transition) and a series of peaks corresponding to transitions from the lowest vibrational level of the excited state to various vibrational levels of the ground state. idpublications.org The spacing between these peaks corresponds to the vibrational energies of the molecule.

For a molecule like 2,3,5-Trimethylbenzene-1,4-diamine, this analysis could be performed using techniques such as corona-excited supersonic expansion (CESE) to obtain gas-phase spectra with simplified rotational and vibrational features. idpublications.org The resulting spectrum would show progressions of the fundamental vibrational modes, allowing for a detailed assignment of the ground-state vibrational structure and insights into how the molecular geometry changes upon electronic excitation. idpublications.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and crucial structural information from the fragmentation pattern of the molecular ion. libretexts.org

For 2,3,5-Trimethylbenzene-1,4-diamine (Molecular Formula: C₉H₁₄N₂, Molecular Weight: ~150.22 Da), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 150. echemi.com The molecular ion is often unstable and undergoes fragmentation by breaking the weakest bonds to form more stable ions. libretexts.orgtutorchase.com

The fragmentation of aromatic amines often follows predictable pathways. A common fragmentation for alkyl-substituted aromatic rings is the loss of a methyl group (•CH₃, mass of 15 Da) to form a highly stable tropylium-like cation. docbrown.info Therefore, a prominent peak at m/z 135 ([M-15]⁺) is expected, which may serve as the base peak (the most intense peak in the spectrum). tutorchase.com Other potential fragmentations include the loss of ammonia (B1221849) (•NH₂) or hydrocyanic acid (HCN).

Table 2: Predicted Major Fragments in the Mass Spectrum of 2,3,5-Trimethylbenzene-1,4-diamine

| m/z Value | Proposed Fragment Ion | Formula of Loss | Description |

| 150 | [C₉H₁₄N₂]⁺ | - | Molecular Ion (Parent Peak) |

| 135 | [C₈H₁₁N₂]⁺ | •CH₃ | Loss of a methyl radical, likely the base peak due to the formation of a stable cation. |

| 134 | [C₉H₁₂N]⁺ | •NH₂ | Loss of an amino radical. |

| 123 | [C₈H₁₁N]⁺ | HCN | Loss of hydrocyanic acid from the [M-CH₃]⁺ ion. |

This table is predictive and based on common fragmentation patterns for this class of compounds. arizona.edulibretexts.org

X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By scattering a beam of X-rays off the ordered lattice of a crystalline solid, a unique diffraction pattern is produced that provides information about the crystal's structure.

Powder X-ray Diffraction for Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powdered) samples. It is highly effective for assessing the crystallinity of a material, identifying unknown crystalline substances, and determining the lattice parameters of a crystal system. researchgate.net

For 2,3,5-Trimethylbenzene-1,4-diamine, a PXRD analysis would involve exposing a powdered sample to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ).

Crystallinity Assessment: If the compound is crystalline, the PXRD pattern will display a series of sharp, well-defined peaks, known as Bragg reflections. The position and intensity of these peaks are characteristic of the compound's specific crystal structure. researchgate.net Conversely, if the sample were amorphous, the pattern would show a broad, featureless halo instead of sharp peaks.

Phase Identification: The resulting diffractogram serves as a unique "fingerprint" for the crystalline solid. It can be compared to databases to identify the material or used in quality control to ensure phase purity.

Unit Cell Determination: The angular positions of the diffraction peaks can be used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) through a process called indexing. xray.cz These parameters provide fundamental information about the crystal lattice. researchgate.net